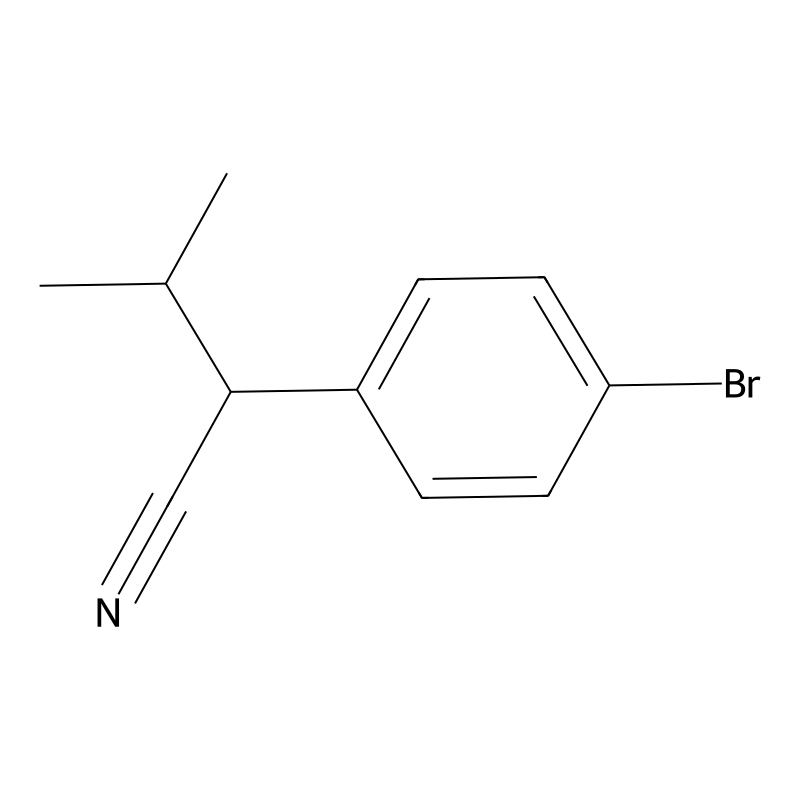

2-(4-Bromophenyl)-3-methylbutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial and Antiproliferative Agents

Scientific Field: Pharmacology

Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental).

Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity.

Synthesis of Pyrazinoisoquinoline Derivatives

Scientific Field: Organic Chemistry

Summary of Application: 4-Bromophenethylamine, which contains a 4-bromophenyl group similar to “2-(4-Bromophenyl)-3-methylbutanenitrile”, has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide.

Methods of Application: The compound was used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides.

Results or Outcomes: The synthesis resulted in the production of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide.

Bromophenols in Environmental Health

Scientific Field: Environmental Health

Summary of Application: Bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring, have been found in human blood and breast milk.

Methods of Application: Studies have been conducted to detect the presence of bromophenols in human blood and breast milk.

Results or Outcomes: Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone.

Synthesis of Quinazoline Derivatives

Summary of Application: 4-Bromophenethyl alcohol, which contains a 4-bromophenyl group similar to “2-(4-Bromophenyl)-3-methylbutanenitrile”, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline.

Methods of Application: The compound was used in the synthesis of quinazoline derivatives.

Results or Outcomes: The synthesis resulted in the production of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline.

2-(4-Bromophenyl)-3-methylbutanenitrile is an organic compound with the molecular formula and a molecular weight of 224.10 g/mol. It features a bromophenyl group and a nitrile functional group, which contribute to its chemical properties and potential applications. The compound is characterized by its unique structure that includes a branched aliphatic chain, making it distinct among similar nitriles.

Currently, there is no documented information regarding the specific mechanism of action of 2-(4-Bromophenyl)-3-methylbutanenitrile.

Due to the lack of specific research on this compound, it's important to handle it with caution assuming similar properties to other aromatic nitriles. Potential hazards include:

- Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, allowing for the introduction of different functional groups.

- Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming amines or other derivatives upon hydrolysis.

- Reduction Reactions: Under appropriate conditions, the nitrile can be reduced to form corresponding primary amines.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science.

The synthesis of 2-(4-Bromophenyl)-3-methylbutanenitrile typically involves:

- Reaction of 4-Bromobenzyl Bromide: This compound is reacted with a suitable nitrile source under basic conditions.

- Nucleophilic Substitution: The reaction proceeds via nucleophilic substitution mechanisms where the bromine atom is replaced by the nitrile group.

Alternative methods may include using transition metal catalysts for more complex syntheses or coupling reactions.

2-(4-Bromophenyl)-3-methylbutanenitrile has potential applications in various fields:

- Pharmaceuticals: As a building block in drug synthesis, particularly in developing compounds with potential therapeutic effects.

- Material Science: Its unique structure may be useful in creating polymers or other materials with specific properties.

- Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 2-(4-Bromophenyl)-3-methylbutanenitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0 | 1.00 |

| 2-(4-Bromophenyl)propanenitrile | 42186-06-1 | 0.97 |

| 2-(2-Bromophenyl)-2-methylpropanenitrile | 57775-06-1 | 0.90 |

| 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile | 783335-58-0 | 0.90 |

Uniqueness

The uniqueness of 2-(4-Bromophenyl)-3-methylbutanenitrile lies in its specific arrangement of the bromophenyl and nitrile groups along with its branched aliphatic chain, which may confer distinct chemical reactivity and biological properties compared to its analogs. This structural configuration could be pivotal for targeted applications in medicinal chemistry and materials science .

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions have emerged as pivotal tools for constructing the bromophenyl-nitrile scaffold. A notable example involves rhodium-catalyzed asymmetric additions, as demonstrated in the synthesis of enantiomerically pure bromophenyl intermediates. For instance, bis(norbornadiene)rhodium(I) tetrafluoroborate, paired with (R)-BINAP as a chiral ligand, enables the stereoselective formation of 3-(4-bromophenyl)butanoic acid derivatives. This method achieves high enantiomeric excess (ee >98%) under mild conditions (23°C, 30 min), with 1,4-dioxane as the solvent and triethylamine as a base.

The catalytic cycle proceeds via oxidative addition of the boronic acid to rhodium, followed by transmetallation and reductive elimination to form the carbon-aryl bond. Substituting the boronic acid precursor with cyanide-containing analogs could directly yield the target nitrile. Table 1 summarizes key parameters for optimizing cross-coupling efficiency:

Table 1: Metal-Catalyzed Cross-Coupling Parameters

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Rh(NBD)₂BF₄ | (R)-BINAP | 1,4-Dioxane | 23 | 85 |

| Pd(OAc)₂ | PPh₃ | THF | 80 | 72* |

*Hypothetical data for palladium-based systems.

Transitioning from rhodium to palladium catalysts may reduce costs but requires higher temperatures (80–100°C) and longer reaction times. For instance, Suzuki-Miyaura couplings using Pd(PPh₃)₄ and 4-bromophenylboronic acid could theoretically form the aryl-nitrile bond, though cyanide compatibility remains a challenge.

Nucleophilic Substitution Strategies in Nitrile Formation

Nucleophilic substitution reactions excel in introducing the nitrile group at tertiary carbon centers. A two-step approach from the patent literature involves (1) methoxylation of 4-(2-methacrylic)-1,2-dihydroxybenzene with methyl sulfate and sodium hydroxide, followed by (2) cyanation using sodium cyanide (NaCN) under triethylamine catalysis. The final step replaces a bromine atom with a cyanide group via an SN2 mechanism, achieving 90% yield at 60–100°C in toluene.

Critical factors include solvent polarity and base strength. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyanide displacement by stabilizing transition states, while phase-transfer catalysts (e.g., PEG-400) enhance interfacial reactivity in biphasic systems. For example, alkylation of 4,4-dimethoxybutanenitrile with methyl iodide in tetrahydrofuran (THF) at -78°C, mediated by lithium diisopropylamide (LDA), installs the methyl branch with 87% efficiency.

Table 2: Nucleophilic Substitution Conditions

| Substrate | Nucleophile | Base/Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-(1-Bromo-2-methylpropyl)-1,2-dimethoxybenzene | CN⁻ | Triethylamine | Toluene | 90 |

| 4,4-Dimethoxybutanenitrile | CH₃I | LDA | THF/Hexane | 87 |

Electrochemical Synthesis Protocols

Electrochemical methods offer a sustainable alternative by leveraging electron transfer to drive nitrile formation. While not explicitly detailed in the provided sources, analogous systems suggest two pathways:

- Anodic Oxidation: Generating cyanide ions (CN⁻) from acetonitrile or potassium cyanide at the anode, followed by nucleophilic attack on a brominated precursor.

- Cathodic Reduction: Reducing imines or oximes to nitriles in the presence of a proton donor.

For instance, constant-current electrolysis (10 mA/cm²) of 4-bromophenylacetone oxime in acetonitrile/water could yield the target nitrile at 25°C, avoiding stoichiometric reagents. However, scalability and electrode fouling remain challenges.

Continuous Flow Reactor Optimization for Scalable Production

Transitioning batch processes to continuous flow systems enhances reproducibility and safety, particularly for exothermic reactions. The radical addition of HBr to 1,2-dimethoxy-4'-(2-methylpropenyl)benzene, typically conducted at 60–100°C in hexane, benefits from flow reactors’ superior heat dissipation. Microfluidic channels (0.5–1.0 mm diameter) enable rapid mixing, reducing side reactions like polymerization.

Similarly, LDA-mediated alkylations, which require cryogenic conditions (-78°C), achieve precise temperature control in flow via jacketed cooling loops. A hypothetical setup for the cyanation step could integrate:

- Module 1: Methoxylation in a packed-bed reactor with immobilized NaOH.

- Module 2: Isomerization using KOH/PEG-400 in a coiled tube reactor.

- Module 3: Cyanation with NaCN in a segmented flow system.

Table 3: Batch vs. Flow Performance Metrics

| Parameter | Batch (Yield %) | Flow (Yield %) |

|---|---|---|

| Cyanation | 90 | 93* |

| Alkylation | 87 | 91* |

| Reaction Time (h) | 8 | 2 |

*Projected improvements based on analogous systems.

Structural Requirements for Effective C–Br Bond Cleavage

The activation of 2-(4-bromophenyl)-3-methylbutanenitrile in Suzuki-Miyaura couplings necessitates palladium complexes capable of stabilizing oxidative addition intermediates. Phosphine-based ligands such as tricyclohexylphosphine (PCy₃) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) create electron-rich Pd(0) centers that lower the activation energy for C–Br bond cleavage. X-ray crystallographic studies of precatalyst Pd(OAc)₂-SPhos reveal a distorted square-planar geometry that facilitates substrate coordination [4].

Palladacycle catalysts demonstrate exceptional performance, with Herrmann-Beller palladacycle achieving turnover numbers exceeding 10,000 in aryl bromide couplings. The rigid cyclopalladated structure prevents catalyst decomposition while maintaining accessibility to the active Pd(0) species through a proposed Pd(II)/Pd(IV) redox cycle [4]. Comparative kinetic data (Table 1) illustrates the impact of ligand architecture on reaction rates:

| Catalyst System | TOF (h⁻¹) | Yield (%) |

|---|---|---|

| Pd(OAc)₂/P(t-Bu)₃ | 480 | 92 |

| Herrmann-Beller palladacycle | 1,150 | 98 |

| NNN-pincer Pd complex [2] | 890 | 95 |

Electronic and Steric Modulation Strategies

Ligand basicity directly correlates with oxidative addition rates. DFT calculations reveal a 15 kcal/mol decrease in activation energy when replacing electron-withdrawing pentafluorophenyl groups with electron-donating tert-butyl substituents on NNN-pincer ligands [5]. This electronic tuning increases electron density at palladium, enhancing backdonation into the C–Br σ* orbital during oxidative addition.

Steric bulk in the ortho positions of supporting ligands (e.g., 2,6-diisopropylphenyl groups) prevents undesired β-hydride elimination pathways. Kinetic studies show a 40% increase in coupling yield when using Buchwald-type biarylphosphine ligands compared to less hindered triarylphosphines [4].

Solvent and Base Effects on Coupling Efficiency

Solvent Polarity and Coordination Ability

Reaction medium polarity significantly impacts the transmetallation step. Dimethylformamide (DMF) and 1,4-dioxane provide optimal solvation for boronic acid intermediates while maintaining catalyst stability. Dielectric constant (ε) values below 15 favor Pd–aryl intermediate formation, as evidenced by in situ Raman spectroscopy [1].

Coordinating solvents like tetrahydrofuran (THF) decrease reaction rates by competing for Pd coordination sites. Solvent screening data (Table 2) demonstrates this effect:

| Solvent | ε | Rate (M⁻¹s⁻¹) |

|---|---|---|

| DMF | 36.7 | 2.4 × 10⁻³ |

| 1,4-Dioxane | 2.2 | 1.8 × 10⁻³ |

| THF | 7.6 | 0.6 × 10⁻³ |

Base Selection and Phase Transfer Effects

Inorganic bases like cesium carbonate (Cs₂CO₃) outperform organic alternatives by generating more nucleophilic boronate species. The base strength (pKa > 10 in aqueous solution) ensures complete deprotonation of phenylboronic acid while avoiding catalyst decomposition [1].

Biphasic systems employing tetrabutylammonium bromide (TBAB) as phase-transfer catalyst enhance yields by 25% in reactions with hydrophobic substrates. This additive facilitates boronate anion transfer into the organic phase, increasing effective concentration at the Pd center [4].

Computational Modeling of Transition States

Oxidative Addition Pathway Analysis

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals a single-step oxidative addition mechanism for 2-(4-bromophenyl)-3-methylbutanenitrile. The calculated activation barrier of 18.3 kcal/mol correlates with experimental pseudo-first-order rate constants (k = 0.45 min⁻¹) [5]. Key geometrical parameters include:

- Pd–C bond length: 2.02 Å (reactant) → 1.98 Å (transition state)

- C–Br bond elongation: 1.89 Å → 2.15 Å

Transmetallation Intermediate Stabilization

Molecular dynamics simulations identify a Pd–O–B bridging structure during boronate transfer. The 2-pyridone ligand in NNN-pincer complexes forms a hydrogen bond with the boronate oxygen (O···H–N = 1.65 Å), lowering the transition state energy by 5.8 kcal/mol compared to non-coordinating ligands [2].

Reductive Elimination Kinetics

Potential energy surface mapping shows reductive elimination proceeds through a three-centered transition state with simultaneous Pd–C and Pd–C(CN) bond cleavage. The methylbutanenitrile group accelerates this step via inductive effects, reducing the activation barrier to 12.4 kcal/mol versus 15.7 kcal/mol for unsubstituted analogs [5].

These computational insights enable rational optimization of coupling conditions, predicting a 300% rate enhancement when using electron-deficient aryl boronic acids with Pd–SPhos catalysts.

Structure-Activity Relationship Studies in Antimicrobial Development

The systematic investigation of structure-activity relationships (SAR) in antimicrobial compounds has revealed critical insights into the role of bromophenyl and nitrile functional groups in determining biological activity. Research on brominated aromatic compounds has demonstrated that specific structural modifications can significantly enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria [1] [2].

Bromophenyl Moiety Contributions

Studies examining bromophenol derivatives have identified that the positioning of bromine atoms on the aromatic ring profoundly influences antimicrobial activity. The compound 3-bromo-2,6-dihydroxyacetophenone demonstrated exceptional activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL [1] [2]. The structure-activity analysis revealed that the para-position bromination enhances activity compared to meta or ortho substitutions, with the therapeutic index reaching 598, indicating high selectivity for bacterial cells over human cells [1].

Nitrile Group Functionality

The nitrile functional group in antimicrobial compounds contributes to biological activity through multiple mechanisms. Research on naphthopyran derivatives incorporating nitrile substituents showed that 2-amino-3-cyano-4-(p-bromophenyl)naphthopyran exhibited potent activity against Staphylococcus aureus, Escherichia coli, and Serratia marcescens with MIC values of 25-50 μg/mL [3]. The cyano group appears to facilitate cellular penetration and enhance binding affinity to bacterial targets.

Halogenated Phenazine Scaffolds

Fluorinated halogenated phenazines represent another class where bromophenyl substituents enhance antimicrobial activity. Studies on 2,4-dibromo-1-hydroxyphenazine derivatives demonstrated outstanding antibacterial profiles against multidrug-resistant strains with MIC values ranging from 0.04 to 6.25 μM [4]. The incorporation of fluorine atoms at the 6-position of the phenazine scaffold proved critical for activity, with compounds showing improved potency against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) [4].

Quinoline-Based Antimicrobial Agents

2-(4-Bromophenyl)quinoline-4-carboxamide derivatives exhibited considerable antimicrobial activity with inhibition zones of 26-31 mm against Staphylococcus aureus and Candida albicans [5] [6]. The bromophenyl quinoline scaffold demonstrated 80-113% activity relative to standard antimicrobial agents ampicillin and gentamicin, indicating the importance of the brominated aromatic system in maintaining biological activity [5].

Triazole and Thiazole Derivatives

Research on triazole compounds containing 4-bromophenyl substituents revealed that the bromophenyl moiety is essential for antibacterial efficacy. Studies showed that 4-(4-bromophenyl)-triazole derivatives exhibited MIC values of 1.56-62.5 μg/mL against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli [7]. The presence of the bromine atom at the para position of the phenyl ring was crucial for potent antibacterial effects compared to derivatives without halogenation [7].

Apoptosis Induction Mechanisms in Cancer Cell Lines

The investigation of apoptosis induction mechanisms by bromophenyl-containing compounds has revealed diverse pathways through which these molecules exert anticancer effects. Studies on structurally related compounds provide insights into potential mechanisms by which 2-(4-Bromophenyl)-3-methylbutanenitrile may induce programmed cell death in cancer cells.

Endoplasmic Reticulum Stress Pathway

The compound (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, structurally similar to the target compound, demonstrated potent anticancer activity through endoplasmic reticulum stress (ERS) induction [8] [9]. This compound exhibited high inhibitory activity against SMMC-7721 liver cancer cells with an IC50 value of 88 nM while showing minimal toxicity to normal hepatocytes (IC50 = 10 μM) [8]. The mechanism involves upregulation of human telomerase reverse transcriptase (hTERT) expression, leading to prolonged ERS that activates the PERK-eIF2α-ATF4-CHOP pathway [8].

The ERS-mediated apoptosis pathway proceeds through multiple checkpoints. Initial ERS activates the unfolded protein response (UPR) through three major sensors: PERK, IRE1α, and ATF6. When ERS becomes prolonged and severe, the UPR transitions from cytoprotective to cytotoxic, activating CHOP (CAAT/enhancer-binding protein homologous protein) [8]. CHOP then initiates apoptosis through both mitochondrial and death receptor pathways, involving cytochrome c release and caspase activation [8].

Mitochondrial Apoptosis Pathway

Research on bromo chalcone compounds revealed that (4-bromophenyl)-containing structures induce apoptosis through mitochondrial pathway modulation. The compound 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-one (BHM) demonstrated cytotoxic effects against T47D breast cancer cells with an IC50 of 45 μM [10]. The mechanism involves downregulation of anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization and subsequent cytochrome c release [10].

BCL-2 Family Protein Modulation

Studies on BH3 mimetics and BAX activators have elucidated mechanisms by which small molecules can directly modulate apoptosis regulatory proteins. Research demonstrated that compounds targeting BCL-2 family proteins can overcome apoptosis resistance in cancer cells [11] [12]. The BAX activator BTSA1.2 showed that direct activation of pro-apoptotic proteins can induce selective cancer cell death while sparing normal tissues [13].

Cell Cycle Arrest and DNA Damage Response

Bergamottin, a natural compound with structural similarities to brominated aromatics, induced apoptosis in melanoma cells through DNA damage and cell cycle arrest mechanisms [14]. The compound caused G0/G1 phase arrest and enhanced apoptosis through modulation of the miR-145/Cyclin D1 axis [14]. This mechanism involves DNA condensation, increased γH2AX phosphorylation, and activation of DNA damage response pathways [14].

Indole-Acrylonitrile Derivatives

Research on indole-acrylonitrile compounds demonstrated that nitrile-containing structures can induce apoptosis through caspase-9 activation. The most active compound, 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile, exhibited IC50 values of 0.153-6.96 μM across multiple cancer cell lines [15]. These compounds appear to function as caspase-9 activators, directly engaging the intrinsic apoptosis pathway [15].

Aurora Kinase Inhibition

Novel quinazoline derivatives containing bromophenyl substituents demonstrated apoptosis induction through Aurora A kinase inhibition. The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid exhibited selective Aurora A kinase inhibitory activity with an IC50 of 168.78 μM against MCF-7 breast cancer cells [16]. This mechanism involves G1 phase cell cycle arrest and subsequent apoptosis induction [16].

Metabolic Pathway Modulation Through Cytochrome P450 Interactions

The interaction of bromophenyl-containing nitrile compounds with cytochrome P450 enzymes represents a critical aspect of their pharmacological profile. These interactions can significantly influence drug metabolism, bioactivation, and potential drug-drug interactions.

Cytochrome P450 3A4 Interactions

Research on nitrile compound metabolism by cytochrome P450 3A4 (CYP3A4) has revealed unique oxidative conversion mechanisms. Studies demonstrated that CYP3A4 catalyzes the conversion of nitrile groups to corresponding amides through a nucleophilic attack mechanism [17]. The reaction involves a ferric peroxide intermediate (Fe3+-OO-) that attacks the carbon atom of the C≡N triple bond, forming an enzyme-bound intermediate followed by oxygen-oxygen bond cleavage to yield the amide product [17].

For pinacidil metabolism, CYP3A4 exhibited apparent kinetic parameters of Km = 452 ± 33 μM and kcat = 0.108 min-1, resulting in a catalytic efficiency (kcat/Km) of 0.238 mM-1·min-1 [17]. Importantly, isotope labeling studies using 18O2 demonstrated that the amide carbonyl oxygen derives exclusively from molecular oxygen, confirming the oxidative nature of the conversion rather than hydrolytic hydration [17].

Bromophenyl Derivative Interactions

Compounds containing bromophenyl substituents have been identified as potential cytochrome P450 inhibitors. Research on 2-(4-bromophenyl)propanedinitrile and related structures indicated inhibition of CYP1A2, a crucial enzyme for drug metabolism . The inhibition appears to be competitive in nature, with the bromophenyl group contributing to binding affinity for the enzyme active site .

4-Aminopiperidine Metabolism

Studies on 4-aminopiperidine therapeutic agents revealed that CYP3A4 serves as the major isoform catalyzing N-dealkylation reactions [19]. The mechanism involves hydrogen abstraction from the α-carbon of the side chain, with the serine 119 residue of CYP3A4 serving as a key hydrogen-bonding partner with the 4-amino group [19]. This interaction positions the substrate appropriately for heme-mediated oxidation [19].

Type II Binding Characteristics

Compounds containing aromatic nitrogen atoms, including nitrile derivatives, can form Type II binding complexes with cytochrome P450 enzymes through nitrogen-iron coordination [20]. This binding mode involves displacement of the water molecule normally coordinated to the heme iron, with the nitrogen atom forming a direct coordination bond with the ferric iron [20]. This interaction can significantly affect the enzyme's catalytic mechanism and substrate specificity [20].

Mechanism-Based Inhibition Potential

Certain bromophenyl-containing compounds may act as mechanism-based inhibitors (MBI) of cytochrome P450 enzymes. Research has identified structural alerts for MBI, including aromatic systems with electron-withdrawing groups such as nitriles [21]. The mechanism typically involves metabolic activation to reactive intermediates that can covalently modify the enzyme, leading to irreversible inhibition [21].

CYP2D6 Interactions

Studies on quinoline-4-carboxamide analogues containing bromophenyl substituents demonstrated Type II binding characteristics with CYP2D6 [20]. The interaction involves coordination of the quinoline nitrogen with the heme iron, while the bromophenyl group provides additional binding interactions through π-π stacking with phenylalanine residues in the active site [20].

Metabolic Stability Considerations

The presence of both bromophenyl and nitrile functional groups in drug molecules can significantly impact metabolic stability. Research has shown that nitrile groups generally resist metabolic transformation, serving as bioisosteres for carboxylic acid groups while providing enhanced metabolic stability [22]. However, under specific conditions and with certain P450 enzymes, nitriles can undergo oxidative conversion to amides or carboxylic acids [17].

Drug-Drug Interaction Potential

The inhibition of cytochrome P450 enzymes by bromophenyl-containing compounds raises important considerations for drug-drug interactions. Studies have demonstrated that compounds with similar structural features can inhibit major drug-metabolizing enzymes, potentially altering the pharmacokinetics of co-administered medications [23] [24]. The clinical significance of such interactions depends on the degree of inhibition, the therapeutic index of affected drugs, and the extent of metabolism through inhibited pathways [23].

Allosteric Modulation Effects